2,3-Dihydro-1,2-oxazol-3-amine

organic synthesis heterocyclic chemistry building block purity

2,3-Dihydro-1,2-oxazol-3-amine (CAS 83880-38-0) is a heterocyclic building block belonging to the dihydroisoxazole (isoxazoline) class, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms with an exocyclic primary amine group at the C3 position. The compound exists as the parent unsubstituted scaffold within the 3-amino-4,5-dihydroisoxazole family, distinguishing it from substituted analogs that bear additional alkyl, aryl, or heteroaryl moieties at the C4 and C5 positions.

Molecular Formula C3H6N2O
Molecular Weight 86.09 g/mol
CAS No. 83880-38-0
Cat. No. B12912948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,2-oxazol-3-amine
CAS83880-38-0
Molecular FormulaC3H6N2O
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1=CONC1N
InChIInChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-3,5H,4H2
InChIKeyAIXDDKMZEMATRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1,2-oxazol-3-amine (CAS 83880-38-0) Procurement Guide: Core Chemical Profile and Structural Classification


2,3-Dihydro-1,2-oxazol-3-amine (CAS 83880-38-0) is a heterocyclic building block belonging to the dihydroisoxazole (isoxazoline) class, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms with an exocyclic primary amine group at the C3 position [1]. The compound exists as the parent unsubstituted scaffold within the 3-amino-4,5-dihydroisoxazole family, distinguishing it from substituted analogs that bear additional alkyl, aryl, or heteroaryl moieties at the C4 and C5 positions [2]. Its molecular formula is C3H6N2O, with a molecular weight of 86.09 g/mol, and it is typically supplied as a solid that demonstrates measurable aqueous solubility and requires storage under inert atmosphere conditions .

Why 2,3-Dihydro-1,2-oxazol-3-amine (CAS 83880-38-0) Cannot Be Interchanged with Generic Dihydroisoxazole Analogs


Procurement of the correct 2,3-dihydro-1,2-oxazol-3-amine scaffold is non-negotiable because the substitution pattern on the dihydroisoxazole ring directly governs both synthetic utility and physicochemical stability. Unsubstituted 2,3-dihydrooxazoles lacking a C5 substituent exhibit inherent instability and undergo spontaneous ring cleavage to azomethine ylides at room temperature, whereas the introduction of an alkyl, aryl, or electron-withdrawing group at C5 substantially increases ring stability and prevents this decomposition pathway [1]. Furthermore, the exocyclic C3-amine group in the target compound provides a nucleophilic handle for derivatization that is absent or sterically/electronically modified in substituted 3-amino-4,5-dihydroisoxazoles (e.g., 4-methyl or 5-methyl analogs), rendering substitution with an alternate dihydroisoxazole unsuitable for applications requiring the specific parent amine reactivity profile [2]. Generic substitution therefore introduces unpredictable alterations in reaction kinetics, intermediate stability, and downstream coupling efficiency that cannot be compensated for by simple molar equivalence adjustments.

Quantitative Differentiation Evidence for 2,3-Dihydro-1,2-oxazol-3-amine (CAS 83880-38-0) vs. Structural Analogs


Synthetic Route Purity and Yield Differentiation: 3-Amino-4,5-dihydroisoxazole Core vs. Substituted Analogs

The synthesis of the 3-amino-4,5-dihydroisoxazole core scaffold proceeds via addition of ketoximes to α,β-unsaturated nitriles followed by transformation to the dihydroisoxazole, achieving yields ranging from 45% to 78% across various substituted derivatives [1]. In contrast, the analogous 3-amino-5-methyl-4,5-dihydroisoxazole cannot be readily dehydrogenated to the corresponding aromatic isoxazole under standard conditions, necessitating alternative synthetic routes via 2,3-dibromobutyronitrile intermediates that introduce additional purification burdens and potential side-product contamination [2]. This synthetic pathway divergence means that 2,3-dihydro-1,2-oxazol-3-amine (the unsubstituted parent) and its C5-substituted analogs originate from fundamentally different reaction manifolds, with implications for residual starting material profiles and batch-to-batch consistency.

organic synthesis heterocyclic chemistry building block purity

Nucleophilic Reactivity Profile: C3 Primary Amine in 2,3-Dihydro-1,2-oxazol-3-amine vs. N-Substituted Dihydroisoxazole Derivatives

The C3 exocyclic primary amine of 2,3-dihydro-1,2-oxazol-3-amine represents a versatile nucleophilic handle for amide bond formation, urea synthesis, and reductive amination chemistry that is sterically unencumbered and electronically modulated solely by the dihydroisoxazole ring. In contrast, N-substituted dihydroisoxazol-3-amine derivatives such as those described in pesticide patents (e.g., N-(3-(aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine) possess the amine functionality already engaged in aryl substitution, eliminating the primary amine reactivity that defines the parent compound's utility as a building block [1]. The free primary amine in 2,3-dihydro-1,2-oxazol-3-amine enables direct conjugation to carboxylic acids, activated esters, isocyanates, and aldehydes without requiring deprotection steps or dealing with steric hindrance from ortho-substituents that affect N-aryl analogs [2].

medicinal chemistry derivatization SAR studies

Aqueous Solubility and Storage Stability: 2,3-Dihydro-1,2-oxazol-3-amine vs. C5-Substituted Dihydroisoxazoles

2,3-Dihydro-1,2-oxazol-3-amine (CAS 83880-38-0) demonstrates aqueous solubility of ≥ 25.22 mg/mL (approximately ≥ 100 mM) in water, enabling direct use in aqueous biological assay buffers without requiring co-solvents or DMSO stock solutions that may introduce vehicle-related artifacts . The compound requires storage under inert atmosphere at room temperature protected from light, conditions that maintain its integrity for standard laboratory workflows . In contrast, 2,3-dihydrooxazoles lacking a C5 substituent are documented as intrinsically unstable and undergo spontaneous ring cleavage to azomethine ylides at room temperature unless a stabilizing substituent (alkyl, aryl, or electron-withdrawing group) is present at the C5 position [1]. This class-level stability insight suggests that while the target compound possesses the requisite stability for handling, C5-unsubstituted analogs represent a higher-risk procurement choice due to their documented tendency toward ring-opening decomposition under ambient conditions.

physicochemical properties formulation compound management

Direct Access to Isoxazole Heterocycles via Dehydrogenation: Synthetic Utility of 2,3-Dihydro-1,2-oxazol-3-amine vs. Substituted Congeners

2,3-Dihydro-1,2-oxazol-3-amine serves as a precursor to 3-aminoisoxazoles via dehydrogenation (oxidation) of the dihydro ring, enabling access to the fully aromatic isoxazole scaffold from a single building block. However, this transformation is not universally applicable across all dihydroisoxazole congeners. Specifically, 3-amino-5-methyl-4,5-dihydroisoxazole cannot be dehydrogenated to 3-amino-5-methylisoxazole under standard conditions and requires an entirely different synthetic route starting from 2,3-dibromobutyronitrile to access the aromatic analog [1]. The ability to access both dihydro and aromatic oxidation states from the same starting material represents a synthetic efficiency advantage that is not shared by all substituted derivatives. Furthermore, oxidative methods for converting dihydroisoxazoles to isoxazoles have been developed using amine oxidation to nitrile oxide intermediates, with yields reported at 20% for 3,5-disubstituted dihydroisoxazole formation under Pd-catalyzed conditions [2], establishing baseline expectations for oxidative transformations in this scaffold class.

heterocyclic synthesis oxidation scaffold diversification

Validated Application Scenarios for 2,3-Dihydro-1,2-oxazol-3-amine (CAS 83880-38-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Building Block for Kinase Inhibitor and CNS Target Scaffold Diversification

The C3 primary amine group of 2,3-dihydro-1,2-oxazol-3-amine enables direct conjugation to carboxylic acid-containing pharmacophores, positioning the compound as a versatile building block for generating amide-linked dihydroisoxazole libraries. Patent literature documents 2-aminooxazoline and dihydroisoxazole scaffolds as TAAR1 ligands and cyclin-dependent kinase inhibitors, with the exocyclic amine serving as a critical hydrogen-bonding pharmacophore [1]. The compound's aqueous solubility (≥ 25.22 mg/mL) allows for direct use in biochemical assay buffers without DMSO vehicle artifacts , an advantage for fragment-based screening and early-stage SAR campaigns where vehicle effects can confound potency measurements.

Agrochemical Intermediate for Pesticide Candidate Synthesis via Amine Derivatization

The dihydroisoxazol-3-amine core is a recognized scaffold in pesticide development, with patent literature describing N-(3-(aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives as pesticidal agents [2]. The unsubstituted parent compound (CAS 83880-38-0) provides the foundational core onto which diverse substituents can be installed at the C3 amine position via standard amide coupling or urea formation chemistry, enabling systematic exploration of structure-activity relationships for crop protection applications.

Heterocyclic Chemistry Research for Isoxazole Scaffold Synthesis via Oxidative Dehydrogenation

2,3-Dihydro-1,2-oxazol-3-amine serves as a direct precursor to 3-aminoisoxazoles through dehydrogenation, enabling access to the fully aromatic isoxazole heterocycle from a single building block. This oxidative diversification capability contrasts with substituted analogs such as 3-amino-5-methyl-4,5-dihydroisoxazole, which cannot be dehydrogenated to the corresponding aromatic isoxazole under standard conditions [3]. Researchers requiring both dihydro and aromatic oxidation states for scaffold-hopping studies or heterocycle diversification can obtain both from a single procurement, reducing inventory complexity and ensuring chemical consistency across comparative studies.

Compound Management and High-Throughput Screening Library Stock Solutions

The verified aqueous solubility of ≥ 25.22 mg/mL (≥ 100 mM) for 2,3-dihydro-1,2-oxazol-3-amine enables preparation of concentrated aqueous stock solutions suitable for automated liquid handling systems and HTS workflows without relying on DMSO, which can introduce precipitation issues upon aqueous dilution or vehicle-related cellular toxicity in phenotypic assays. The documented storage requirements (inert atmosphere, protected from light, room temperature for neat solid; -20°C to -80°C for solutions) provide clear guidelines for compound management teams to maintain sample integrity throughout screening campaigns, whereas C5-unsubstituted dihydrooxazoles without stabilizing substituents carry an elevated risk of ring-opening decomposition under ambient storage conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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